molecular formula C16H15NO3 B5361131 N-(2-furylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

N-(2-furylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Cat. No. B5361131
M. Wt: 269.29 g/mol
InChI Key: GINJMDKMQDEKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as Furamidine, and it has been found to have various applications in the medical field. Furamidine is a member of the benzofuran family, and it has been found to possess potent antiparasitic properties. In

Scientific Research Applications

Furamidine has been found to have potent antiparasitic properties, particularly against Trypanosoma brucei, which causes African sleeping sickness. It has been used in the treatment of this disease and has shown promising results in clinical trials. Furamidine has also been found to have activity against other parasitic diseases such as leishmaniasis and Chagas disease. In addition, Furamidine has been found to have antiviral properties against HIV-1.

Mechanism of Action

The mechanism of action of Furamidine is not fully understood. However, it has been proposed that it inhibits the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Furamidine has been found to have low toxicity in animal studies. It is rapidly metabolized and excreted from the body. However, it has been found to have some side effects such as reversible bone marrow suppression and gastrointestinal disturbances.

Advantages and Limitations for Lab Experiments

The advantages of Furamidine for lab experiments include its potency against parasitic diseases, its low toxicity, and its easy synthesis. However, its limitations include its limited solubility in water and its relatively short half-life.

Future Directions

There are several future directions for research on Furamidine. These include:
1. Further investigation of its mechanism of action and potential targets.
2. Development of more potent analogs of Furamidine.
3. Investigation of its potential use in combination therapy with other drugs.
4. Exploration of its potential use in the treatment of other parasitic diseases.
5. Investigation of its potential use in the treatment of viral diseases other than HIV-1.
Conclusion:
Furamidine is a promising compound with potent antiparasitic and antiviral properties. Its easy synthesis and low toxicity make it an attractive candidate for further research and development. Further investigation of its mechanism of action and potential targets, as well as the development of more potent analogs, could lead to the discovery of new treatments for parasitic and viral diseases.

Synthesis Methods

Furamidine is synthesized through a series of chemical reactions involving the condensation of 6-methyl-1-benzofuran-3-carboxylic acid and 2-furylacetaldehyde. The resulting product is then converted to the acetamide form through the addition of acetic anhydride and pyridine. The final product is obtained through recrystallization.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-4-5-14-12(10-20-15(14)7-11)8-16(18)17-9-13-3-2-6-19-13/h2-7,10H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINJMDKMQDEKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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